molecular formula C25H19ClN4OS B10863255 6-chloro-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one

6-chloro-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one

Cat. No.: B10863255
M. Wt: 459.0 g/mol
InChI Key: MRJKGHIGBIQLIL-UHFFFAOYSA-N
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Description

6-Chloro-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-2(1H)-quinolinone is a complex organic compound that belongs to the class of quinolinones. This compound is characterized by the presence of a quinolinone core, substituted with a chloro group, a phenyl group, and a triazole moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-2(1H)-quinolinone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Triazole Moiety: The triazole moiety can be synthesized separately and then attached to the quinolinone core through a nucleophilic substitution reaction.

    Final Assembly: The final compound is obtained by coupling the triazole-substituted quinolinone with the phenyl group through a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-2(1H)-quinolinone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a probe to study the interaction of triazole-containing compounds with biological targets such as proteins and nucleic acids.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-2(1H)-quinolinone involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition of their activity. The quinolinone core can intercalate with nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-phenyl-2(1H)-quinolinone: Lacks the triazole moiety and sulfanyl linkage.

    3-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-2(1H)-quinolinone: Lacks the chloro group.

Uniqueness

6-Chloro-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-2(1H)-quinolinone is unique due to the combination of the chloro group, triazole moiety, and sulfanyl linkage, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C25H19ClN4OS

Molecular Weight

459.0 g/mol

IUPAC Name

6-chloro-3-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C25H19ClN4OS/c1-2-30-23(17-11-7-4-8-12-17)28-29-25(30)32-22-21(16-9-5-3-6-10-16)19-15-18(26)13-14-20(19)27-24(22)31/h3-15H,2H2,1H3,(H,27,31)

InChI Key

MRJKGHIGBIQLIL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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